
ベンゾバルビタール
概要
説明
Benzobarbital, also known as amobarbital, is a barbiturate drug used for its sedative, hypnotic, and anticonvulsant properties. It is an odorless, white crystalline powder with a bitter taste. Benzobarbital is a Schedule III drug in the United States and is used in the treatment of anxiety, insomnia, and seizures. It is also used as an anesthetic in some medical procedures.
科学的研究の応用
てんかんの治療
ベンゾバルビタールは、ベンゾナルとしても知られており、てんかんの治療に使用されてきたバルビツール酸誘導体です {svg_1}. これは抗てんかん作用があり、てんかん患者における発作のコントロールに役立ちます {svg_2}.
肝臓酵素誘導
ベンゾバルビタールは、密接に関連する薬物フェノバルビタールと同様の肝臓酵素誘導作用があります {svg_3}. この特性は、特定の代謝性疾患の治療や、特定の薬物の代謝を促進するなど、臨床応用において利用できます {svg_4}.
鎮静剤および催眠剤の用途
ベンゾバルビタールは、鎮静作用、催眠作用、抗てんかん作用を持つ薬物のクラスに属します {svg_5}. これらの特性により、不眠症や不安などの状態の治療に役立ちます {svg_6}.
製薬分析
ベンゾバルビタールは、一連のキラル薬物のエナンチオ分離のためのキラルセレクターとして使用できます {svg_7}. これは、薬物エナンチオマーの薬物動態と薬力学を決定するのに役立つため、製薬分析において重要です {svg_8}.
法科学
生物学的試料中のベンゾバルビタールなどのバルビツール酸の決定は、法科学において重要です {svg_9}. これは、中毒や薬物乱用の事件を調査するために使用できます {svg_10}.
新規製剤開発
生物学的試料中のバルビツール酸の決定は、新規薬物製剤の開発においても重要です {svg_11}. これは、新規薬物の安全性と有効性を確保するのに役立ちます {svg_12}.
作用機序
Benzobarbital, also known as Benzonal, is a barbiturate derivative with anticonvulsant effects . It has been used for the treatment of epilepsy and has similar liver enzyme inducing effects to the closely related drug phenobarbital .
Target of Action
The primary target of Benzobarbital is the GABAA receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Benzobarbital acts as an agonist at the GABAA receptor . It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Benzobarbital, like other barbiturates, increases the duration of chloride ion channel opening at the GABAA receptor . This enhances the inhibitory effect of GABA, making it more difficult for the neurons to reach the threshold necessary to trigger a seizure .
Pharmacokinetics
While specific pharmacokinetic data for Benzobarbital is limited, it is likely to share many characteristics with the closely related compound, phenobarbital. Phenobarbital is rapidly absorbed with a bioavailability of >90%, and its volume of distribution is 0.61 L/kg in adults . It is extensively metabolized in the liver to two major metabolites .
Result of Action
The action of Benzobarbital results in decreased neuronal excitability, which helps to prevent the onset of seizures . It also has similar liver enzyme inducing effects to phenobarbital, which may be exploited in some clinical applications .
Action Environment
Environmental factors can influence the action of Benzobarbital, although specific studies on this topic are limited. Factors such as diet, concurrent medications, and individual metabolic differences can affect the absorption, distribution, metabolism, and excretion of the drug. For instance, other drugs that induce liver enzymes could potentially increase the metabolism of Benzobarbital, reducing its efficacy .
Safety and Hazards
生化学分析
Biochemical Properties
Benzobarbital plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This interaction leads to increased chloride ion influx, resulting in hyperpolarization of neurons and reduced neuronal excitability. Benzobarbital also interacts with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which are involved in its metabolism .
Cellular Effects
Benzobarbital influences various types of cells and cellular processes. In neurons, it enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anticonvulsant effects. This compound also affects cell signaling pathways by modulating the activity of GABA receptors and ion channels. Additionally, Benzobarbital can influence gene expression by altering the transcription of genes involved in neurotransmission and neuronal excitability .
Molecular Mechanism
The mechanism of action of Benzobarbital involves its binding to the GABA receptor, specifically the GABA-A receptor subtype. This binding enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of neurons. Benzobarbital also inhibits the activity of certain cytochrome P450 enzymes, which can affect the metabolism of other drugs and endogenous compounds. Furthermore, Benzobarbital can modulate gene expression by influencing transcription factors and signaling pathways involved in neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzobarbital can change over time due to its stability, degradation, and long-term impact on cellular function. Benzobarbital is relatively stable under physiological conditions, but it can undergo metabolic degradation by cytochrome P450 enzymes. Long-term exposure to Benzobarbital can lead to changes in neuronal excitability, receptor sensitivity, and gene expression, which may affect its therapeutic efficacy and potential side effects .
Dosage Effects in Animal Models
The effects of Benzobarbital vary with different dosages in animal models. At low doses, Benzobarbital can produce sedative and anticonvulsant effects without significant toxicity. At higher doses, it can cause adverse effects such as respiratory depression, hypotension, and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, and exceeding this threshold can lead to toxic effects .
Metabolic Pathways
Benzobarbital is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. It is metabolized by CYP2C9 and CYP3A4 to form various metabolites, which are then excreted in the urine. Benzobarbital can also affect metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. This can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Benzobarbital is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Benzobarbital also interacts with various transporters and binding proteins, which can influence its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of Benzobarbital is primarily within the cytoplasm and the membrane-bound compartments of neurons. It can interact with GABA receptors on the cell membrane, as well as intracellular proteins involved in its metabolism and signaling. Post-translational modifications, such as phosphorylation, can also affect the activity and function of Benzobarbital by altering its binding affinity and interactions with other biomolecules .
特性
IUPAC Name |
1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOWPJIFTHVQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046138 | |
| Record name | Benzobarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744-80-9 | |
| Record name | Benzonal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzobarbital [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzobarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNJ78BD0AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


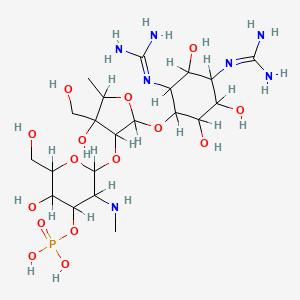

![1-(Tert-butylamino)-3-{1-(1-methyl-1h-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy}propan-2-ol](/img/structure/B1202172.png)
![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)
![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)
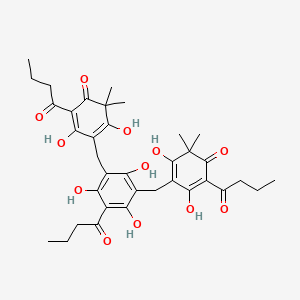


![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)
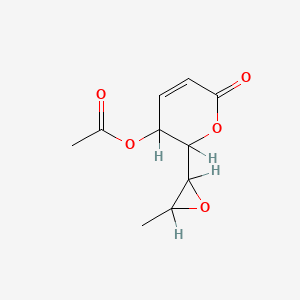
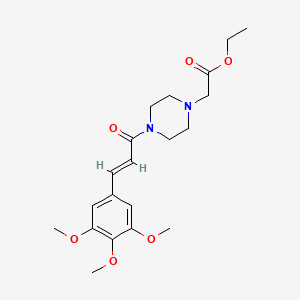
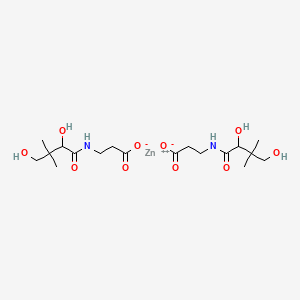

![1-[Ethyl(nitroso)amino]ethyl acetate](/img/structure/B1202192.png)
